6-Hydrazinyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
6-Hydrazinyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound with the molecular formula C6H8N6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,2,4-triazole with hydrazine hydrate in the presence of a suitable catalyst . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the triazolopyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the product’s quality .
Chemical Reactions Analysis
Types of Reactions
6-Hydrazinyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted triazolopyridazine derivatives.
Scientific Research Applications
6-Hydrazinyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6-Hydrazinyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its antimicrobial or antiviral effects. The exact pathways and molecular targets can vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-Hydrazino-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
- 3-Methyl-1,2,4-triazolo[4,3-b]pyridazine
- 6,7-Diamino-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine
- 7-Amino-6-azido-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
6-Hydrazinyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific hydrazinyl and methyl substitutions, which confer distinct chemical reactivity and biological activity compared to other similar compounds. These unique features make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6/c1-4-9-10-6-3-2-5(8-7)11-12(4)6/h2-3H,7H2,1H3,(H,8,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUVFESJTYGYEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10503370 | |
Record name | 6-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10503370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7190-90-1 | |
Record name | 6-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10503370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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